N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring and a chromene ring. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many important drugs . Chromenes are a class of organic compounds with a fused benzene and dihydropyran ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole and chromene rings, followed by various functional group interconversions . Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and chromene rings, along with the various substituents attached to these rings . The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis
As an organic compound, this molecule could undergo a variety of chemical reactions. The reactivity would be largely determined by the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the potential of thiazole and chromene derivatives in antimicrobial applications. For instance, a study on the microwave-assisted synthesis of certain phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives revealed significant antibacterial and antifungal activities. This suggests that compounds within this chemical class, including N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide, could be valuable in developing new antimicrobial agents (J. Raval, B. N. Naik, & K. R. Desai, 2012).
Chemosensing Applications
Another research avenue explores the use of coumarin benzothiazole derivatives as chemosensors for detecting cyanide anions, highlighting the role of these compounds in environmental monitoring and safety applications. This indicates the versatility of the thiazole and chromene backbone in sensor technology, possibly including our compound of interest (Kangnan Wang et al., 2015).
Anticholinesterase Activity
Compounds featuring the chromene carboxamide moiety have been investigated for their anticholinesterase activities, showcasing their potential therapeutic applications in treating diseases like Alzheimer's. The synthesis and testing of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides against acetylcholinesterase (AChE) highlighted some compounds with significant activity, providing a basis for further exploration of similar structures for neurodegenerative disease treatments (Samaneh Ghanei-Nasab et al., 2016).
Cytotoxic Activity
The cytotoxic properties of thiazole and chromene derivatives have been assessed in various studies, indicating their potential as anticancer agents. For example, the synthesis of thiazole derivatives bearing a coumarin nucleus and their evaluation for cytotoxic activity against human keratinocytes hint at the applicability of such compounds in cancer research (S. M. Gomha & K. Khalil, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-2-15-7-9-16(10-8-15)11-19-13-23-22(27-19)24-21(25)18-12-17-5-3-4-6-20(17)26-14-18/h3-10,13,18H,2,11-12,14H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZFRJXQAKZVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC4=CC=CC=C4OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide |
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